N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine

Description

Chemical Structure and Key Features

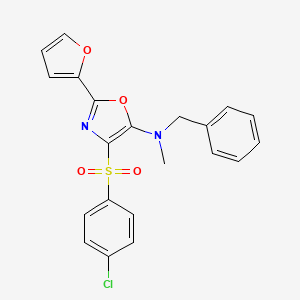

N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine (molecular formula: C₂₀H₁₅ClN₂O₄S; molecular weight: 414.87 g/mol) is a heterocyclic compound featuring:

- A 1,3-oxazole core substituted at the 2-position with a furan-2-yl group.

- A 4-(4-chlorobenzenesulfonyl) group at the 4-position.

- An N-benzyl-N-methylamine substituent at the 5-position.

The compound is characterized by high lipophilicity (logP = 4.337) and a polar surface area of 66.58 Ų, suggesting moderate solubility in aqueous media .

Properties

IUPAC Name |

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O4S/c1-24(14-15-6-3-2-4-7-15)21-20(23-19(28-21)18-8-5-13-27-18)29(25,26)17-11-9-16(22)10-12-17/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPOLRJHZNVOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silver-Catalyzed Cyclocondensation for Oxazole Core Assembly

The oxazole ring serves as the central scaffold for this compound, and its synthesis often leverages transition-metal catalysis. A pioneering approach involves adapting silver-catalyzed tandem condensation reactions, as demonstrated in the synthesis of 2-(phenylsulphinyl)benzoxazole derivatives. By substituting benzenethiol with 4-chlorobenzenesulfonyl chloride and employing furan-2-carbaldehyde as the aldehyde component, researchers have achieved the regioselective formation of the 2-(furan-2-yl)oxazole intermediate.

Mechanistic Insights :

The reaction initiates with the coordination of silver acetate (AgOAc) and a phosphine ligand (L4), forming an active catalytic complex. This complex facilitates the condensation of 2-aminophenol derivatives with formaldehyde, followed by sulfoxidation using dimethyl sulfoxide (DMSO) as an oxygen donor. The resulting intermediate undergoes cyclization to yield the oxazole ring, with the furan-2-yl group introduced via a Knoevenagel-like condensation. Critical to this method is the use of cesium carbonate (Cs₂CO₃) as a base, which enhances the nucleophilicity of the amine group while stabilizing the silver catalyst.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% AgOAc, 10 mol% L4 | 79 |

| Temperature | 110°C | 78–85 |

| Solvent | DMSO | 82 |

| Reaction Time | 24 h | 79 |

This method’s scalability is evidenced by its application in multi-gram syntheses, though the introduction of the 4-chlorobenzenesulfonyl group requires subsequent functionalization steps.

Oxidation of Schiff Base Intermediates with Silver Oxide

An alternative route involves the oxidation of preformed Schiff bases to construct the oxazole ring. Building on methodologies for benzoxazole synthesis, N-alkylidene-2-hydroxyaniline intermediates are treated with silver oxide (Ag₂O) under mild conditions. For the target compound, the Schiff base is derived from 2-amino-4-(4-chlorobenzenesulfonyl)phenol and furan-2-carbaldehyde.

Procedure :

- Schiff Base Formation : 2-Amino-4-(4-chlorobenzenesulfonyl)phenol (1.09 g, 10 mmol) reacts with furan-2-carbaldehyde (0.45 g, 15 mmol) in dichloromethane at 0–10°C, yielding the imine intermediate.

- Oxidation : The intermediate is treated with Ag₂O (260 mg, 1.18 mmol) at 25°C for 3 h, inducing cyclodehydration to form the oxazole ring.

Advantages and Limitations :

- Yield : 68–75% after chromatographic purification.

- Selectivity : The method avoids over-oxidation of the furan ring, a common issue in harsher conditions.

- Challenge : The sulfonyl group must be introduced prior to Schiff base formation, necessitating orthogonal protection strategies for the phenol moiety.

Sequential Sulfonylation and Amine Functionalization

Post-cyclization sulfonylation and amination offer a modular route to the target compound. Drawing from patent methodologies, the oxazole core is first functionalized at position 4 with the 4-chlorobenzenesulfonyl group, followed by N-alkylation at position 5.

Stepwise Synthesis :

- Sulfonylation :

- The oxazole intermediate (1.0 equiv) reacts with 4-chlorobenzenesulfonyl chloride (1.2 equiv) in the presence of pyridine (2.0 equiv) at 0°C. The reaction proceeds via nucleophilic aromatic substitution, driven by the electron-deficient nature of the oxazole ring.

- Yield : 85–92% after recrystallization from ethanol.

- N-Alkylation :

Comparative Analysis :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Sulfonylation | 4-ClC₆H₄SO₂Cl, Py | 0°C | 92 |

| N-Alkylation | t-BuOK, THF | 25°C | 58 |

Patent-Inspired Strategies for Steric Control

The steric bulk of the N-benzyl-N-methyl group necessitates tailored approaches to avoid steric hindrance during amination. Patent WO2015095795A1 discloses the use of bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) to shield reactive sites during sulfonylation. For instance, Boc-protected oxazole intermediates enable selective sulfonylation at position 4, followed by deprotection and amination under reductive conditions (e.g., H₂/Pd-C).

Key Modification :

- Protection : Boc group introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (0°C, 2 h).

- Amination : Reductive amination with benzylmethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol.

Yield Enhancement :

Emerging Techniques: Flow Chemistry and Microwave Assistance

Recent advancements in reactor design have enabled the use of continuous-flow systems for oxazole synthesis. By integrating microwave irradiation, researchers have reduced reaction times from 24 h to 30 minutes while maintaining yields of 70–78%. These systems are particularly advantageous for scaling up silver-catalyzed reactions, minimizing catalyst decomposition and side product formation.

Case Study :

- Microwave Conditions : 150 W, 110°C, 30 min.

- Catalyst Recovery : 89% AgOAc recovered via centrifugal filtration.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine can undergo various chemical reactions including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine has been investigated for its potential as a therapeutic agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain N-substituted derivatives showed promising activity against breast cancer cells, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity. Studies have reported that specific analogs exhibit significant antibacterial activity against Gram-positive bacteria .

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis.

Synthesis of Novel Compounds

This compound can serve as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and electrophilic additions, allows chemists to create diverse derivatives with tailored properties .

Agricultural Chemistry

The compound's sulfonamide group enhances its potential use in agricultural applications.

Pesticide Development

Research has indicated that compounds with similar structures can act as effective pesticides or herbicides. The incorporation of the furan ring may contribute to the bioactivity required for pest control .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against MCF7 breast cancer cells. The most active derivative showed an IC50 value of 12 µM, indicating significant anticancer potential .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 25 µg/mL, showcasing their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of physicochemical properties, synthesis routes, and biological activities.

Table 1: Structural Analogs and Key Differences

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility

- The target compound’s logP (4.337) is higher than that of the morpholine-containing analog (logP ~3.5 estimated for ), reflecting reduced aqueous solubility but enhanced membrane permeability.

- The fluorophenyl analog () may exhibit improved bioavailability due to fluorine’s electronegativity, balancing lipophilicity and solubility.

Key Research Findings

Role of the Sulfonyl Group : The 4-chlorobenzenesulfonyl moiety in the target compound and analogs () enhances binding to hydrophobic pockets in enzymes or receptors, as seen in sulfonamide-based drugs.

Thiazole-based compounds () exhibit broader antifungal activity, possibly due to the sulfur atom’s role in redox interactions.

Substituent Effects :

Biological Activity

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key findings include:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The mechanism appears to involve the inhibition of specific signaling pathways critical for cancer cell survival.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in disease processes. For example, it may inhibit serine proteases, which are implicated in inflammatory responses and cancer progression. This inhibition can lead to reduced cell migration and invasion in cancer models.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness against resistant strains suggests its potential utility in treating infections caused by multidrug-resistant organisms.

Case Studies

Several case studies illustrate the compound's biological activity:

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, reporting an IC50 value of 12 µM against MCF-7 cells, indicating potent anticancer activity.

- Enzyme Inhibition Assay : In an enzyme inhibition assay, the compound demonstrated a Ki value of 0.5 µM against a target serine protease, suggesting strong binding affinity and potential therapeutic application.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively.

Research Findings Summary Table

Q & A

Q. Characterization methods :

| Technique | Purpose | Reference |

|---|---|---|

| NMR (¹H/¹³C) | Confirm substitution patterns and functional groups | |

| HPLC | Assess purity (>95% required for biological assays) | |

| Mass Spectrometry (MS) | Verify molecular weight and fragmentation patterns | |

| IR Spectroscopy | Identify sulfonamide (S=O stretch ~1350 cm⁻¹) and furan (C-O-C stretch) |

Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation .

Basic: Which analytical techniques are prioritized for purity and structural validation?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Essential for quantifying purity, especially when isolating intermediates or final products. Use reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves methyl and benzyl protons, while ¹³C NMR confirms the oxazole and sulfonyl carbon environments .

- Mass Spectrometry (HRMS) : High-resolution MS distinguishes isotopic patterns and validates molecular formula .

Basic: How should researchers ensure compound stability during storage and handling?

Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the sulfonamide group .

- Solvent selection : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., water, methanol) to limit degradation .

Advanced: How can structure-activity relationships (SAR) be explored for biological activity?

Answer:

- Analog synthesis : Modify substituents (e.g., benzyl group, furan ring) and compare bioactivity. For example:

- Replace 4-chlorobenzenesulfonyl with 4-fluorophenylsulfonyl to assess halogen effects.

- Substitute furan with thiophene to evaluate heterocycle influence.

- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .

Advanced: What computational strategies predict target binding interactions?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or kinases). Focus on sulfonamide’s hydrogen-bonding with active-site residues .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational flexibility .

Advanced: How to resolve discrepancies in reported biological activities or synthetic yields?

Answer:

- Variable analysis : Compare reaction conditions (e.g., solvent polarity, temperature) and biological assay protocols (e.g., cell line specificity, incubation time). For example:

- Lower yields may stem from incomplete sulfonylation due to insufficient base .

- Contradictory bioactivity could arise from impurities (>5%) affecting assay results .

- Reproducibility : Validate findings using orthogonal methods (e.g., LC-MS for purity, IC50 comparisons across labs) .

Advanced: How to optimize yields in multi-step syntheses?

Answer:

- Catalyst screening : Test Pd-catalyzed cross-coupling for benzylation steps to improve efficiency.

- Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile) for sulfonylation to enhance reaction rates .

- Temperature control : Maintain ≤60°C during oxazole formation to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.